2-{[3-(4-biphenylyloxy)-2-hydroxypropyl]amino}-2-methyl-1-propanol hydrochloride
Overview
Description
2-{[3-(4-biphenylyloxy)-2-hydroxypropyl]amino}-2-methyl-1-propanol hydrochloride is a useful research compound. Its molecular formula is C19H26ClNO3 and its molecular weight is 351.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.1601214 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Applications
Derivatives of complex organic compounds, similar in structure to 2-{[3-(4-biphenylyloxy)-2-hydroxypropyl]amino}-2-methyl-1-propanol hydrochloride, are often explored for their pharmacological potentials. For instance, compounds with biphenylyloxy and propanol elements might be studied for their activity as beta-blockers or vasodilators. Studies such as those conducted by Marzo et al. (2009) on the pharmacokinetics of isoxsuprine hydrochloride, a vasodilator, in healthy volunteers could provide parallels in understanding how similar compounds are absorbed, distributed, metabolized, and excreted in the human body (Marzo et al., 2009).
Environmental and Toxicological Research
Investigations into the environmental presence and toxicological impacts of complex organic chemicals offer another avenue of scientific research. The study of exposure levels and potential health effects of chemicals used in industries, such as phthalates and their metabolites in human populations, can provide insight into the environmental impact and safety of chemical compounds. For example, Silva et al. (2013) evaluated environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlighting methodologies that could be applied to similar compounds to assess human exposure and potential health risks (Silva et al., 2013).
Properties
IUPAC Name |
2-[[2-hydroxy-3-(4-phenylphenoxy)propyl]amino]-2-methylpropan-1-ol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3.ClH/c1-19(2,14-21)20-12-17(22)13-23-18-10-8-16(9-11-18)15-6-4-3-5-7-15;/h3-11,17,20-22H,12-14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZZHBLIRDQZHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NCC(COC1=CC=C(C=C1)C2=CC=CC=C2)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.